![molecular formula C15H11N5OS B263247 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE](/img/structure/B263247.png)
4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: 6-chloropurine.
Reaction Conditions: Nucleophilic substitution reactions where the thiomethyl group is introduced, followed by coupling with the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE typically involves multi-step organic synthesis
-
Preparation of Quinolinone Core
Starting Material: Aniline derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the quinolinone ring.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Products: Oxidized derivatives of the quinolinone or purine moieties.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures to prevent over-reduction.
Products: Reduced forms of the quinolinone or purine rings.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Can vary widely but often involve polar solvents and moderate temperatures.
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the quinolinone or purine rings.
科学研究应用
Chemistry
In chemistry, 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is known to interact with various enzymes and receptors, making it useful for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, 2(1H
属性
分子式 |
C15H11N5OS |
|---|---|
分子量 |
309.3 g/mol |
IUPAC 名称 |
4-(7H-purin-6-ylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11N5OS/c21-12-5-9(10-3-1-2-4-11(10)20-12)6-22-15-13-14(17-7-16-13)18-8-19-15/h1-5,7-8H,6H2,(H,20,21)(H,16,17,18,19) |
InChI 键 |
XZLYVEJHSCXPPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4 |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)O)CSC3=NC=NC4=C3NC=N4 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
![2-(5-Methylfuran-2-yl)-5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,4-oxadiazole](/img/structure/B263168.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
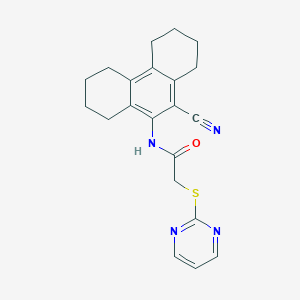
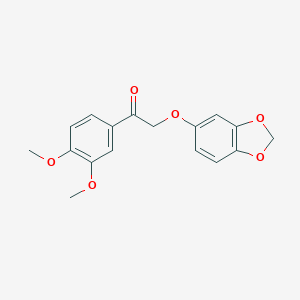
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)
![1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B263180.png)
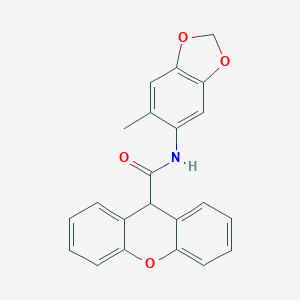
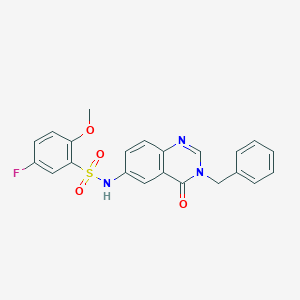
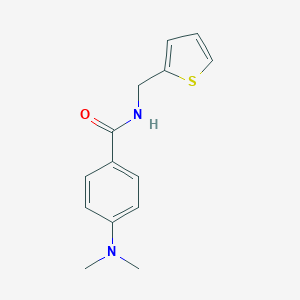
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
